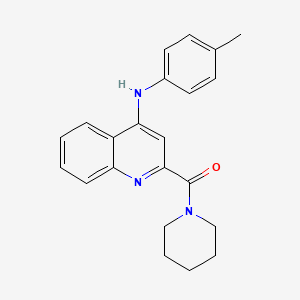

N-(4-methylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine

Description

N-(4-Methylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine is a quinoline-derived compound featuring a 4-methylphenyl substituent at the 4-amino position and a piperidine-1-carbonyl group at the 2-position of the quinoline core.

Properties

IUPAC Name |

[4-(4-methylanilino)quinolin-2-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O/c1-16-9-11-17(12-10-16)23-20-15-21(22(26)25-13-5-2-6-14-25)24-19-8-4-3-7-18(19)20/h3-4,7-12,15H,2,5-6,13-14H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHSDPMUWJVXGMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine typically involves the condensation of piperidin-1-yl quinoline derivatives with p-tolylamine under specific reaction conditions. One common method is the microwave-assisted synthesis, which has been shown to be efficient and yields high purity products . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield reduced quinoline derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydride in anhydrous conditions.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Various substituted piperidine or quinoline derivatives.

Scientific Research Applications

N-(4-methylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

- Substituent Effects on Solubility: Compounds like 10e and 17c incorporate diazepane or piperazine moieties to enhance aqueous solubility, a common strategy in lapatinib-derived analogs . The target compound’s piperidine-1-carbonyl group may similarly influence solubility, though experimental data are lacking.

- Synthetic Yields: Yields for analogs vary significantly (e.g., 7% for 17c vs. 70% for 19 in ), highlighting challenges in synthesizing complex quinoline derivatives. The target compound’s synthesis efficiency remains uncharacterized.

Biological Activity

N-(4-methylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimalarial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The compound exhibits various biological activities, including:

- Antimalarial Activity : Research indicates that quinoline derivatives, including N-(4-methylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine, have shown effectiveness against Plasmodium falciparum, the causative agent of malaria. The mechanism involves the inhibition of translation elongation factor 2 (EF2), which is crucial for protein synthesis in the parasite .

- Anticancer Properties : Compounds similar to N-(4-methylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine have been studied for their inhibitory effects on various cancer cell lines. The presence of a piperidine moiety has been associated with enhanced cytotoxicity against human cancer cells, particularly those expressing receptor tyrosine kinases like c-Met .

The biological activity of N-(4-methylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine can be attributed to several key mechanisms:

- Inhibition of Protein Synthesis : By targeting EF2 in P. falciparum, the compound disrupts protein synthesis, leading to reduced viability of the malaria parasite .

- Cytotoxic Effects on Cancer Cells : The compound's structure allows it to interact with specific cellular targets involved in cancer progression, including receptor tyrosine kinases. This interaction may lead to apoptosis in cancer cells, particularly those resistant to conventional therapies .

- Antimicrobial Activity : Similar quinoline derivatives have demonstrated antimicrobial properties, suggesting that N-(4-methylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine may also possess activity against bacterial pathogens.

Research Findings and Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the efficacy and potential applications of N-(4-methylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine.

Table 1: Summary of Biological Activities

Case Study: Antimalarial Efficacy

In a recent study, a series of quinoline derivatives were screened for their antimalarial activity against P. falciparum. Among these, N-(4-methylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine demonstrated significant potency with an EC50 value in the low nanomolar range. The study highlighted its ability to inhibit gametocyte transmission, which is critical for malaria control strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.